molecular formula C23H28N2O6S2 B2749681 ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 326872-44-0

ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2749681
CAS No.: 326872-44-0
M. Wt: 492.61
InChI Key: OFAXMAASOWVMBV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a sulfone-containing heterocyclic compound characterized by a cyclopenta[b]thiophene core substituted with an ethyl ester group and a benzamido moiety bearing a 2,6-dimethylmorpholino-sulfonyl group. Sulfones are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S2/c1-4-30-23(27)20-18-6-5-7-19(18)32-22(20)24-21(26)16-8-10-17(11-9-16)33(28,29)25-12-14(2)31-15(3)13-25/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAXMAASOWVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₄S₂, with a molecular weight of approximately 402.49 g/mol. Its structure features several functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and pH. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm product identity. The general synthetic pathway includes the formation of the sulfonamide linkage followed by cyclization to form the thiophene structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this structure. For example, derivatives with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). In vitro assays have demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM for some derivatives, indicating promising activity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundIC₅₀ Value (μM)Cancer Cell Line
Compound A23.2MCF-7
Compound B49.9HepG-2
Compound C52.9MCF-7

The mechanism of action for this compound appears to involve inhibition of key signaling pathways in cancer cells, particularly those related to apoptosis and cell proliferation. Studies suggest that compounds with similar structures can inhibit STAT3 signaling pathways, which are often dysregulated in cancer .

Case Studies

In vivo studies have further elucidated the antitumor effects of related compounds. For instance, one study reported a significant decrease in tumor mass in mice treated with a structurally similar compound compared to controls . The study measured tumor weights and observed that treatment led to a reduction of approximately 54% in tumor mass after several doses.

Additional Biological Activities

Beyond antitumor effects, compounds similar to this compound have exhibited antimicrobial properties. Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Key Observations :

  • Analog 2 lacks a sulfonyl group entirely, replacing it with a hydrophobic 4-phenylbenzoyl group, resulting in significantly higher LogP (5.9 vs. ~3.8–4.1), which may reduce aqueous solubility but improve membrane permeability .

Drug-Likeness and ADME Profiles

  • Target Compound: Moderate LogP and hydrogen-bonding capacity suggest balanced absorption and distribution. The morpholino group may enhance solubility relative to Analog 1.
  • Analog 1 : Higher lipophilicity could lead to better tissue penetration but risks off-target binding.
  • Analog 2 : Extreme lipophilicity (LogP 5.9) may hinder oral bioavailability, aligning with Lipinski’s "rule of five" violations .

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence, but its structural features align with sulfones known for anticancer and anti-inflammatory activities .
  • Analog 2 : High LogP and lack of sulfonyl groups may limit its utility in systemic applications but could favor topical or CNS-targeted therapies .

Limitations : Experimental data on binding affinities, toxicity, and metabolic pathways for these compounds are absent in the provided evidence, necessitating further pharmacological validation.

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis of this thiophene derivative typically involves multi-step reactions, including sulfonylation, amidation, and cyclization. Critical factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are preferred for sulfonylation and coupling reactions .
  • Catalysts : Triethylamine or pyridine is often used to neutralize acidic byproducts and facilitate amide bond formation .
  • Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography or recrystallization is essential to isolate the pure product .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromaticity .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity, Category 3) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling enhance the design of its synthesis pathway?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction path searches : Identify energetically favorable intermediates .
  • Solvent effects : Simulate solvent interactions to optimize reaction rates .
  • Machine learning : Analyze historical reaction data to predict optimal conditions .

Q. What statistical methods improve the optimization of reaction conditions?

  • Design of Experiments (DoE) : Fractional factorial designs reduce the number of trials while evaluating variables (e.g., temperature, solvent ratio) .
  • Response Surface Methodology (RSM) : Models interactions between parameters to maximize yield .
  • Example: A Central Composite Design could optimize the sulfonylation step by varying reagent stoichiometry and reaction time .

Q. How do researchers address contradictions in biological activity data?

  • Dose-response studies : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Target validation : Use siRNA or CRISPR to confirm the compound’s mechanism of action .
  • Meta-analysis : Compare data across studies to identify confounding factors (e.g., cell line variability) .

Q. What strategies enhance solubility and bioavailability?

  • Structural modifications : Introducing hydrophilic groups (e.g., sulfonyl or morpholino) improves aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .
  • LogP optimization : Balance hydrophobic and hydrophilic groups to achieve a logP <5 .

Q. How can stability under physiological conditions be assessed?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light to identify degradation products .
  • Accelerated stability testing : Monitor stability at 40°C/75% RH over 1–3 months .
  • LC-MS/MS : Quantify degradation metabolites and assess shelf-life .

Q. What methodologies elucidate structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., methyl groups on morpholino) and compare bioactivity .
  • Molecular docking : Simulate binding to targets (e.g., kinases) to identify critical interactions .
  • Pharmacophore mapping : Define essential functional groups for activity using software like Schrödinger .

Q. How are ecological risks evaluated during preclinical development?

  • Ecotoxicity assays : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines) .
  • Biodegradation studies : Monitor compound breakdown in simulated environmental conditions .
  • Bioaccumulation potential : Calculate octanol-water partition coefficients (log Kow) .

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